molecular formula C20H11Cl2F3N2O4 B5110376 N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B5110376
M. Wt: 471.2 g/mol
InChI Key: UNSMTESGYFDRJS-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves the following steps:

    Halogenation: The addition of chlorine atoms to the benzene ring.

    Coupling Reaction: The formation of the benzamide structure through a coupling reaction between the halogenated aromatic compound and an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and halogenation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
  • N-(2,5-dichlorophenyl)-2-[2-nitro-4-(methyl)phenoxy]benzamide

Uniqueness

N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to the presence of both nitro and trifluoromethyl groups, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F3N2O4/c21-12-6-7-14(22)15(10-12)26-19(28)13-3-1-2-4-17(13)31-18-8-5-11(20(23,24)25)9-16(18)27(29)30/h1-10H,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSMTESGYFDRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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